molecular formula C8H6ClNO4 B2856772 4-Chloro-3-methyl-5-nitrobenzoic acid CAS No. 1564530-15-9

4-Chloro-3-methyl-5-nitrobenzoic acid

Cat. No.: B2856772
CAS No.: 1564530-15-9
M. Wt: 215.59
InChI Key: JFWTVQOCEMERAY-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methyl-5-nitrobenzoic acid involves the nitration of 4-chloro-3-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and concentrated nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Reaction:

4-Chloro-3-methylbenzoic acid+HNO3+H2SO44-Chloro-3-methyl-5-nitrobenzoic acid+H2O\text{4-Chloro-3-methylbenzoic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Chloro-3-methylbenzoic acid+HNO3​+H2​SO4​→4-Chloro-3-methyl-5-nitrobenzoic acid+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The nitration reaction can be optimized by controlling the concentration of reactants, temperature, and reaction time. Additionally, the use of catalysts and advanced separation techniques can improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Reduction: 4-Chloro-3-methyl-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: 4-Chloro-3-methyl-5-nitrobenzoate esters.

Scientific Research Applications

4-Chloro-3-methyl-5-nitrobenzoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Materials Science: It can be used in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Chloro-5-nitrobenzoic acid: Lacks the methyl group, which can influence its reactivity and physical properties.

    3-Methyl-5-nitrobenzoic acid:

Uniqueness

4-Chloro-3-methyl-5-nitrobenzoic acid is unique due to the presence of all three substituents (chlorine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

4-chloro-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWTVQOCEMERAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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